1-(1,1-dioxidotetrahydro-3-thienyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid 1-(1,1-dioxidotetrahydro-3-thienyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1242282-02-5
VCID: VC3000808
InChI: InChI=1S/C12H13N3O4S/c16-12(17)10-7-13-15(9-3-6-20(18,19)8-9)11(10)14-4-1-2-5-14/h1-2,4-5,7,9H,3,6,8H2,(H,16,17)
SMILES: C1CS(=O)(=O)CC1N2C(=C(C=N2)C(=O)O)N3C=CC=C3
Molecular Formula: C12H13N3O4S
Molecular Weight: 295.32 g/mol

1-(1,1-dioxidotetrahydro-3-thienyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

CAS No.: 1242282-02-5

Cat. No.: VC3000808

Molecular Formula: C12H13N3O4S

Molecular Weight: 295.32 g/mol

* For research use only. Not for human or veterinary use.

1-(1,1-dioxidotetrahydro-3-thienyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid - 1242282-02-5

Specification

CAS No. 1242282-02-5
Molecular Formula C12H13N3O4S
Molecular Weight 295.32 g/mol
IUPAC Name 1-(1,1-dioxothiolan-3-yl)-5-pyrrol-1-ylpyrazole-4-carboxylic acid
Standard InChI InChI=1S/C12H13N3O4S/c16-12(17)10-7-13-15(9-3-6-20(18,19)8-9)11(10)14-4-1-2-5-14/h1-2,4-5,7,9H,3,6,8H2,(H,16,17)
Standard InChI Key NFCCVSKBOBXNJP-UHFFFAOYSA-N
SMILES C1CS(=O)(=O)CC1N2C(=C(C=N2)C(=O)O)N3C=CC=C3
Canonical SMILES C1CS(=O)(=O)CC1N2C(=C(C=N2)C(=O)O)N3C=CC=C3

Introduction

1-(1,1-dioxidotetrahydro-3-thienyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid is a complex organic compound featuring a pyrazole ring, a pyrrole substituent, and a tetrahydrothienyl moiety. Its molecular formula is C12H13N3O4S, with a molecular weight of approximately 295.31 g/mol . This compound is characterized by the presence of both carboxylic acid and sulfonyl groups, which contribute to its potential reactivity and biological activity.

Synthesis Methods

The synthesis of this compound typically involves multiple steps, which can be optimized for yield and purity based on the desired application. The specific synthesis pathways are not detailed in available literature but generally involve reactions that form the pyrazole and pyrrole rings and incorporate the tetrahydrothienyl moiety.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an anti-inflammatory agent and modulator of biochemical pathways. It may interact with specific enzymes or receptors, influencing cellular processes such as apoptosis and cell proliferation.

Potential Applications

The applications of this compound extend across various fields, including pharmaceuticals and agriculture. Its unique structure and potential biological activity make it a candidate for further research in drug development and biochemical modulation.

Comparison with Similar Compounds

Several compounds share structural similarities with 1-(1,1-dioxidotetrahydro-3-thienyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid. These include:

Compound NameStructural FeaturesUnique Aspects
5-(2-furyl)-1H-pyrazole-3-carboxylic acidContains a furyl group instead of thienylDifferent electronic properties due to furyl ring
3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidFeatures trifluoromethyl groupEnhanced lipophilicity and potential for increased biological activity
5-methyl-1H-pyrazole-4-carboxylic acidLacks sulfur-containing groupsSimpler structure with potentially different reactivity

These comparisons highlight the uniqueness of the compound in terms of its structural complexity and potential applications.

Research Findings and Future Directions

Preliminary studies suggest that this compound may bind to specific proteins or enzymes involved in metabolic pathways. Molecular docking studies have indicated potential binding sites on target proteins, which could inform further research on its mechanism of action. Future studies should focus on elucidating its interaction with biological systems and exploring its therapeutic potential.

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